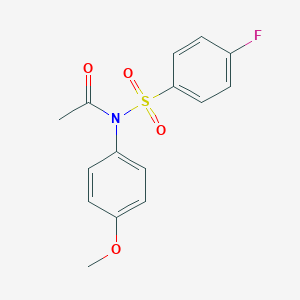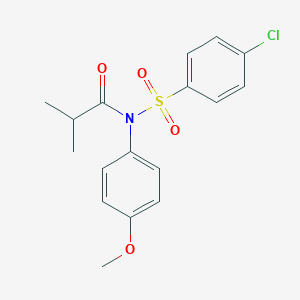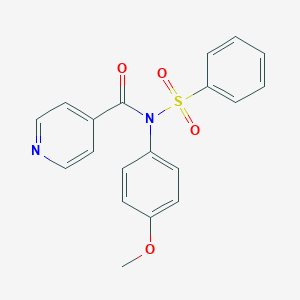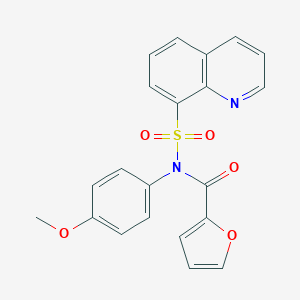![molecular formula C21H18N2O3S B280803 N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide, also known as TDPQ, is a synthetic compound that has shown potential in scientific research applications. TDPQ belongs to the class of compounds known as sulfonamides, which have been used extensively in medicinal chemistry due to their ability to inhibit enzymes and proteins. In
作用机制
The mechanism of action of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide involves its ability to inhibit enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many cancer cells. By inhibiting CAIX, this compound can slow down the growth of cancer cells and reduce their ability to metastasize. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound can increase the levels of dopamine in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which can damage cells and contribute to the development of cancer. In the brain, this compound has been shown to increase the levels of dopamine, leading to neuroprotective effects. This compound has also been shown to reduce inflammation in various tissues, which can contribute to the development of various diseases.
实验室实验的优点和局限性
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has several advantages for lab experiments, including its high purity and yield, as well as its ability to inhibit specific enzymes and proteins. This compound has also been shown to have low toxicity, making it a safer alternative to other compounds used in scientific research. However, this compound also has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are still unknown.
未来方向
There are several future directions for research on N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine the long-term effects of this compound on the brain and its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical settings.
合成方法
The synthesis of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide involves the reaction of 8-quinolinesulfonyl chloride with 1,2,3,4-tetrahydrodibenzo[b,d]furan-6-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it an ideal compound for scientific research applications.
科学研究应用
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has shown potential in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins. This compound has also been shown to have neuroprotective effects, reducing the damage caused by brain injuries and neurodegenerative diseases. Inflammation is another area where this compound has shown promise, with studies indicating that it can reduce inflammation in various tissues.
属性
分子式 |
C21H18N2O3S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C21H18N2O3S/c24-27(25,20-9-3-5-14-6-4-12-22-21(14)20)23-15-10-11-19-17(13-15)16-7-1-2-8-18(16)26-19/h3-6,9-13,23H,1-2,7-8H2 |
InChI 键 |
OAPNKVYJKZKSPI-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
规范 SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280722.png)
![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)
![5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280727.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)
![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)

![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)
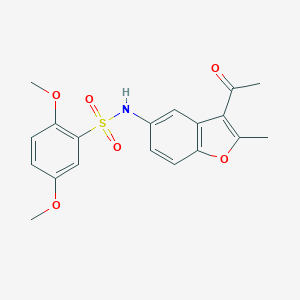
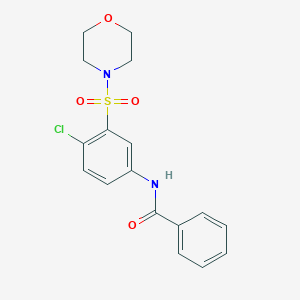
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)
